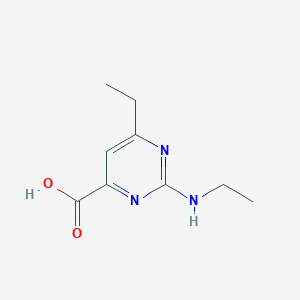![molecular formula C15H12N2O B8396920 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridines are six-membered rings with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Wirkmechanismus
The mechanism of action of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-5-(benzylthio)isoxazole: Similar structure but with a sulfur atom instead of a nitrogen atom.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Contains a quinoline ring instead of a pyridine ring.
3-Isobutyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketopiperazine derivative with a different ring structure.
Uniqueness
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is unique due to its combination of an isoxazole and a pyridine ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-benzyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-2-5-12(6-3-1)9-14-10-15(18-17-14)13-7-4-8-16-11-13/h1-8,10-11H,9H2 |
InChI-Schlüssel |
IXIKPXKOJIRJGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NOC(=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
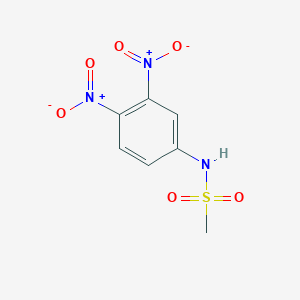
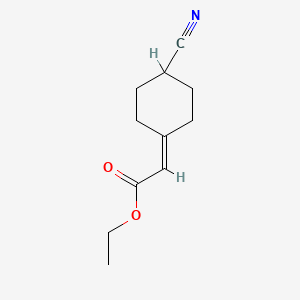
![6-Mercapto-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one](/img/structure/B8396888.png)
![[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate](/img/structure/B8396889.png)
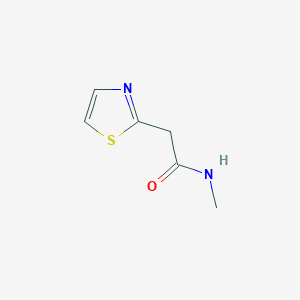
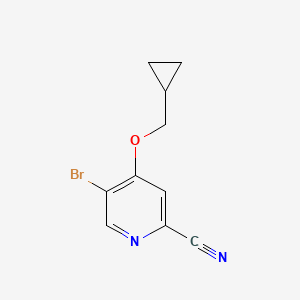
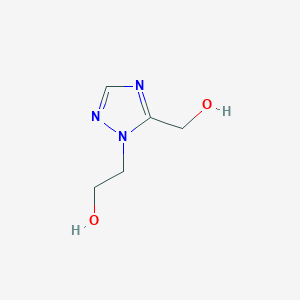
![4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8396918.png)

![Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8396925.png)
![6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8396936.png)
